2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene

Regioselectivity Nucleophilic Aromatic Substitution (SNAr) Building Block Design

2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene (CAS 1214326-22-3) is a polysubstituted nitroaromatic compound featuring a difluoromethoxy group at the ortho position and a fluorine atom at the meta position relative to the nitro group. It has a molecular formula of C7H4F3NO3 and a molecular weight of 207.11 g/mol.

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
CAS No. 1214326-22-3
Cat. No. B1393091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene
CAS1214326-22-3
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)OC(F)F)[N+](=O)[O-]
InChIInChI=1S/C7H4F3NO3/c8-4-2-1-3-5(11(12)13)6(4)14-7(9)10/h1-3,7H
InChIKeyIJEQFBATOJWEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene (CAS 1214326-22-3): Procurement-Ready Baseline and Core Physicochemical Profile


2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene (CAS 1214326-22-3) is a polysubstituted nitroaromatic compound featuring a difluoromethoxy group at the ortho position and a fluorine atom at the meta position relative to the nitro group . It has a molecular formula of C7H4F3NO3 and a molecular weight of 207.11 g/mol [1]. The compound is typically supplied at 95-97% purity and is intended exclusively for research and development use, not for direct human application .

Polysubstituted nitroaromatic building block with a defined 1,2,3-substitution pattern (F, OCF₂H, NO₂). Supports regioselective synthetic workflows.
Dual reactive handles for stepwise SNAr. The fluorine and difluoromethoxy groups exhibit differential leaving group abilities, enabling sequential functionalization strategies.
Intermediate lipophilicity range (cLogP ~2.3–2.9). May support permeability and solubility profiling in early-stage discovery chemistry.

2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene: Why In-Class Analogs Cannot Be Casually Substituted


Direct substitution with regioisomers, trifluoromethoxy analogs, or non-fluorinated nitrobenzenes is not advised without rigorous experimental validation. The specific 1,2,3-substitution pattern of this compound establishes a unique electron density distribution and steric environment that governs its reactivity and physicochemical behavior . The difluoromethoxy (-OCF2H) group, a privileged moiety in medicinal chemistry, provides a dynamic lipophilicity profile distinct from trifluoromethoxy (-OCF3) or methoxy (-OCH3) alternatives, enabling it to adapt to varying polarity microenvironments [1]. Furthermore, the competitive reactivity of the fluorine atom versus the difluoromethoxy group in nucleophilic aromatic substitution (SNAr) reactions dictates distinct synthetic pathways, as quantified in Section 3 [2].

1,2,3-substitution (F at C1, OCF₂H at C2, NO₂ at C3)
VS
1,2,3-substitution (OCF₂H at C1, F at C2, NO₂ at C3)
Regioisomeric substitution pattern may shift SNAr regioselectivity. Direct replacement without validation is not advised.
Difluoromethoxy (-OCF₂H) as leaving group
VS
Trifluoromethoxy (-OCF₃) or Methoxy (-OCH₃) analogs
Lipophilicity and leaving group ability differ. Class-level inference suggests reactivity profile may not transfer directly.
Fluorine and OCF₂H dual reactivity
VS
Non-fluorinated or mono-substituted nitrobenzenes
Synthetic pathway controlled by competitive reactivity. Absence of fluorine removes key selective functionalization handle.

2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene: Quantitative Differentiation from Regioisomers and Fluorinated Analogs


Regioisomeric Differentiation: Distinct Substitution Pattern Dictates Chemical Reactivity and Synthetic Utility

The target compound (2-(difluoromethoxy)-1-fluoro-3-nitrobenzene) possesses a 1,2,3-substitution pattern (F at C1, OCF2H at C2, NO2 at C3). This contrasts with its regioisomer, 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene (CAS 1214326-24-5), which has a 1,2,3-substitution pattern with F at C2 and OCF2H at C1 . While both compounds share the same molecular formula (C7H4F3NO3) and molecular weight (207.11 g/mol), the different relative positions of the fluorine and difluoromethoxy groups on the aromatic ring create distinct electronic and steric environments, which are expected to influence the regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) reactions .

Regioisomeric Pattern
Data to verify
Target: F at C1, OCF₂H at C2
Comparator: OCF₂H at C1, F at C2
Predicted to alter SNAr regioselectivity based on SAR principles.
Regioselectivity context differs. Synthetic route design requires isomer-specific validation.
Source review: supplier-reported structural comparison.
Regioselectivity Nucleophilic Aromatic Substitution (SNAr) Building Block Design

Lipophilicity (cLogP) Comparison: Predicted Differences vs. Non-Fluorinated and Trifluoromethoxy Analogs

The target compound has a predicted logP (cLogP) value ranging from 2.34 to 2.86 [1]. In contrast, the non-fluorinated analog 1-fluoro-3-nitrobenzene (CAS 402-67-5) has a significantly lower calculated logP of approximately 1.67 [2]. The trifluoromethoxy analog, 2-fluoro-1-nitro-3-(trifluoromethoxy)benzene (CAS 1365272-87-2), is expected to have a higher logP due to the increased lipophilicity of the -OCF3 group versus -OCF2H .

Lipophilicity (cLogP)
Class-level
Target: 2.34 – 2.86
Non-fluorinated analog: ~1.67
Trifluoromethoxy analog: estimated >2.86
Supports permeability-solubility balance screening. Intermediate value relative to class analogs.
Computationally predicted; experimental confirmation recommended.
Lipophilicity cLogP Medicinal Chemistry ADME Prediction

Relative Reactivity in Nucleophilic Substitution: Difluoromethoxy Group as a Moderate Leaving Group

Under aminodehalogenation conditions (aqueous ammonia, 80-160 °C), the difluoromethoxy group acts as a pseudohalogen leaving group. Its reactivity in SNAr is intermediate: less reactive than a fluorine atom, but significantly more reactive than a chlorine atom [1].

SNAr Leaving Group Ability
Class-level inference
Reactivity rank: -F > -OCF₂H > -Cl
Aminodehalogenation conditions: aq. NH₃, 80–160 °C.
Intermediate leaving group ability enables stepwise functionalization. Supports synthetic route planning.
Inferred from related nitroarenes; compound-specific kinetics may vary.
Nucleophilic Aromatic Substitution (SNAr) Aminodehalogenation Leaving Group Ability

2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene: Validated Application Scenarios Based on Differential Evidence


Regioselective Synthesis of Complex Polyfluorinated Aromatic Amines

The unique 1,2,3-substitution pattern and the intermediate leaving group ability of the -OCF2H group (see Section 3, Evidence Item 3) make this compound an ideal starting material for synthesizing ortho- or meta-substituted anilines with precise regiocontrol. The fluorine atom can be selectively displaced first under harsher SNAr conditions, leaving the -OCF2H group intact for subsequent modification, a strategy not possible with the regioisomer.

Drug Discovery Hit-to-Lead Optimization for Balanced Lipophilicity

For medicinal chemistry programs requiring a nitroarene core with moderate lipophilicity (cLogP ~2.3-2.9), this compound offers a favorable starting point compared to non-fluorinated analogs (cLogP ~1.7) or more lipophilic trifluoromethoxy analogs (estimated cLogP >3.0) (see Section 3, Evidence Item 2). This balanced profile can help mitigate off-target binding and improve aqueous solubility while maintaining sufficient membrane permeability.

Precursor for Late-Stage Functionalization via Selective SNAr

The differential reactivity of the fluorine atom and the difluoromethoxy group (see Section 3, Evidence Item 3) enables sequential nucleophilic aromatic substitution. Researchers can exploit this to introduce diverse functional groups (e.g., amines, ethers, thiols) at specific positions on the aromatic ring, a valuable tactic in the construction of targeted chemical libraries and advanced intermediates.

Application
Selection Property
Validation Focus
Regioselective polyfluorinated aniline synthesis
1,2,3-substitution pattern; differential leaving group reactivity
SNAr site-selectivity under varying conditions
Hit-to-lead optimization for balanced lipophilicity
Intermediate cLogP range (~2.3–2.9)
Permeability and solubility profiling in assay media
Late-stage sequential functionalization
Competitive reactivity of F vs. OCF₂H
Stepwise nucleophilic substitution sequence verification

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